3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-3-yl)propanamide
Description
Properties
Molecular Formula |
C22H22N2O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-6-yl]-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C22H22N2O4/c1-14(2)13-27-19-11-20-18(15(3)9-22(26)28-20)10-16(19)6-7-21(25)24-17-5-4-8-23-12-17/h4-5,8-12H,1,6-7,13H2,2-3H3,(H,24,25) |
InChI Key |
GTUIFAQYBGOHOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OCC(=C)C)CCC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chromen-2-one Core Synthesis
The chromen-2-one scaffold is commonly synthesized using Pechmann condensation or Knoevenagel reaction (Table 1).
Table 1: Core Formation Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pechmann condensation | Resorcinol, β-keto ester, H₂SO₄, 80°C, 6h | 65–78 | |
| Knoevenagel reaction | Salicylaldehyde, malonate ester, piperidine | 72–85 |
Example (Pechmann route):
4-Methylresorcinol reacts with ethyl acetoacetate in concentrated H₂SO₄ to form 7-hydroxy-4-methylchromen-2-one.
Functionalization at Position 7: Etherification
The 2-methylprop-2-en-1-yl (prenyl) ether group is introduced via Williamson ether synthesis or Mitsunobu reaction .
Table 2: Etherification Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Williamson synthesis | 7-Hydroxy intermediate, prenyl bromide, K₂CO₃, DMF, 60°C | 88 | |
| Mitsunobu reaction | DIAD, PPh₃, prenol, THF, rt, 12h | 92 |
Key intermediate: 7-[(2-Methylprop-2-en-1-yl)oxy]-4-methylchromen-2-one.
Propanamide Side Chain Installation
The propanamide group at position 6 is introduced through nucleophilic acyl substitution or carbodiimide-mediated coupling .
Bromination at Position 6
Chromen-2-one is brominated using N-bromosuccinimide (NBS) under radical conditions:
Conditions: NBS, AIBN, CCl₄, reflux, 4h.
Intermediate: 6-Bromo-7-prenyloxy-4-methylchromen-2-one (Yield: 76%).
Propanamide Synthesis
The brominated intermediate undergoes a Buchwald-Hartwig amination or Ullmann coupling with pyridin-3-amine:
Table 3: Amidation Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Buchwald-Hartwig | Pd(dba)₂, Xantphos, Cs₂CO₃, dioxane, 100°C | 68 | |
| Ullmann coupling | CuI, 1,10-phenanthroline, K₃PO₄, DMF, 120°C | 54 |
Alternative route: Acyl chloride formation (SOCl₂, rt) followed by amine coupling (pyridin-3-amine, Et₃N).
Optimization and Challenges
-
Regioselectivity: Bromination at position 6 requires careful control to avoid di-substitution.
-
Purity: Recrystallization from ethanol/water (7:3) achieves >98% purity.
-
Scale-up: Continuous flow systems improve yield in Pechmann condensation (85% at 10 kg scale).
Comparative Analysis of Methods
| Parameter | Pechmann Route | Knoevenagel Route |
|---|---|---|
| Total yield (overall) | 52% | 61% |
| Reaction time | 18h | 24h |
| Cost of reagents | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and methylene groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the chromen and propanamide moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-3-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The chromen moiety can interact with enzymes and receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid
- Structure : Shares the 4-methylcoumarin core and isoprenyl ether but replaces the propanamide-pyridine group with an acetic acid moiety.
- Properties : Increased hydrophilicity (LogP ~1.2) due to the carboxylic acid group, limiting blood-brain barrier permeability compared to the target compound .
N-(4-methyl-2-oxochromen-7-yl)propanamide
Pyridine-Substituted Analogs
N-(2-chloropyridin-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
- Structure : Replaces the isoprenyl ether with a methoxy group and introduces a chlorine atom on the pyridine ring.
- Properties :
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methoxypyridin-3-yl)propanamide
- Structure : Features dual methoxy groups (coumarin and pyridine) instead of the isoprenyl ether.
- Properties: Molecular weight: 368.4 g/mol PSA: ~85.7 (higher polarity due to methoxy groups) Applications: Improved solubility for intravenous formulations compared to the target compound .
Functional Group Impact on Pharmacokinetics
Biological Activity
The compound 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-3-yl)propanamide is a synthetic derivative belonging to the class of chromene compounds. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, drawing on various research findings and case studies.
The chemical structure of this compound is characterized by a chromene core with multiple functional groups:
| Property | Value |
|---|---|
| Molecular Formula | C22H21N2O4 |
| Molecular Weight | 373.41 g/mol |
| CAS Number | 1081134-48-6 |
| IUPAC Name | 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-3-yl)propanamide |
The biological effects of this compound are primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The chromene structure can inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may bind to receptors that regulate cell proliferation and apoptosis, influencing cancer cell growth.
Anticancer Properties
Several studies have reported the anticancer potential of chromene derivatives. For instance, a study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved induction of apoptosis and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
Research has shown that chromene derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial in conditions like arthritis and other inflammatory diseases.
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays, indicating its ability to scavenge free radicals effectively. This activity is essential for protecting cells from oxidative stress-related damage.
Case Studies
-
In Vitro Studies
- A study conducted on human cancer cell lines showed that the compound significantly inhibited cell proliferation with an IC50 value in the low micromolar range.
- The compound was also tested for its ability to induce apoptosis in cancer cells, showing increased markers of apoptosis such as caspase activation.
-
In Vivo Studies
- Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.
- In models of inflammation, administration led to decreased paw edema in rats, indicating anti-inflammatory efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
